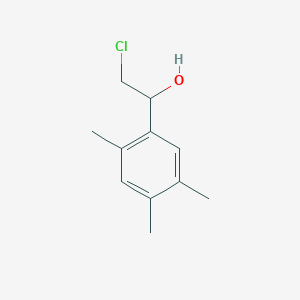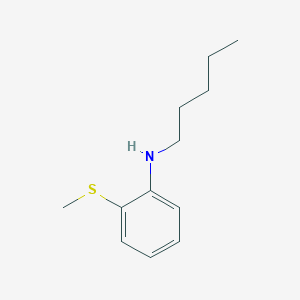![molecular formula C9H12N2O3S B12106414 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that contains both a morpholine and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the use of morpholine and 2-bromoacetic acid, which undergoes nucleophilic substitution to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholinoacetic acid: Similar in structure but lacks the thiazole ring.
4-Morpholin-4-ylbutanoic acid: Contains a butanoic acid moiety instead of the thiazole ring.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Contains a thiadiazole ring instead of a thiazole ring
Uniqueness
2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3S/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13) |
Clave InChI |
ILCZTNOFYJKNKZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=CS2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106333.png)

![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)

![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)




![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)
